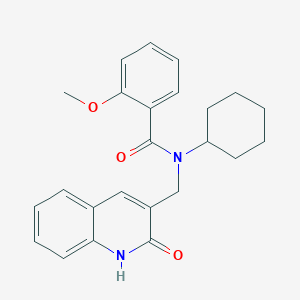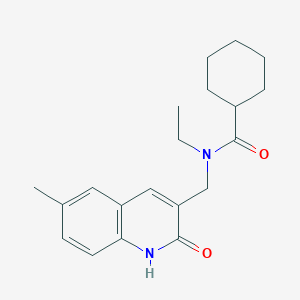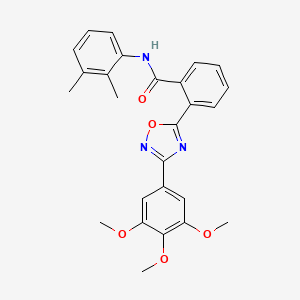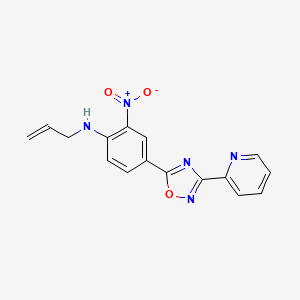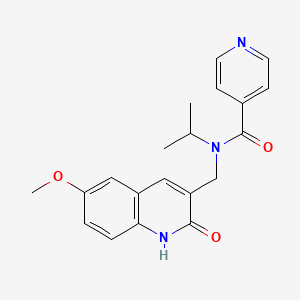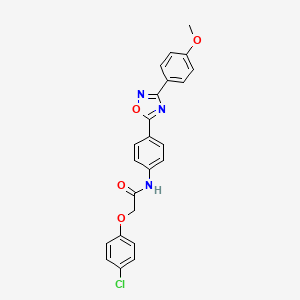
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMOTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields, including fluorescence sensing, bioimaging, and optoelectronics. In fluorescence sensing, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a probe for detecting metal ions and amino acids. In bioimaging, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent marker for imaging cells and tissues. In optoelectronics, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a material for organic light-emitting diodes and organic field-effect transistors.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exhibits fluorescence properties and can be used as a fluorescent marker for imaging cells and tissues. In addition, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high fluorescence quantum yield, which makes it a highly sensitive probe for detecting biomolecules. In addition, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has good photostability, which allows for long-term imaging experiments. However, one of the limitations of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties.
未来方向
There are several future directions for N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of focus is the development of new synthesis methods to improve the yield and purity of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another area of focus is the exploration of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's potential applications in drug delivery and cancer therapy. In addition, further studies are needed to understand the mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and its interactions with biomolecules.
合成方法
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process involving the reaction of 2,3-dimethylaniline and p-tolylacetic acid with thionyl chloride, followed by the reaction of the resulting intermediate with 1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final product is obtained by reacting the resulting intermediate with butanoyl chloride.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-10-12-17(13-11-14)21-23-20(26-24-21)9-5-8-19(25)22-18-7-4-6-15(2)16(18)3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSTIXOGKYTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

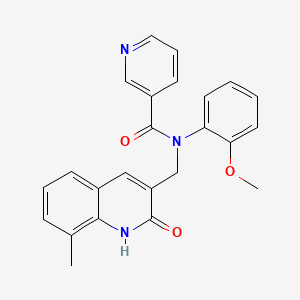
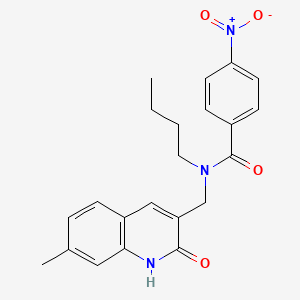

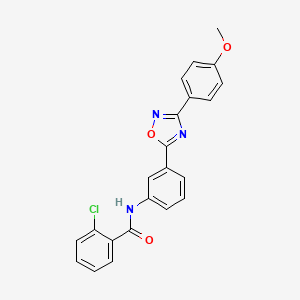
![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)
